2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide
Overview
Description
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide, also known as CPM-86, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a hydrazide derivative of cinnamic acid and has been found to have interesting biochemical and physiological effects in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have interesting biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been shown to have anti-inflammatory and analgesic effects, and has been found to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its relatively low toxicity. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have a relatively low LD50 (the dose at which 50% of test animals die) and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide. One area of interest is the development of new analogs of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide with improved solubility and potency. Another area of interest is the investigation of the potential use of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide and to better understand its biochemical and physiological effects.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is in the field of cancer research. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have potent anti-cancer activity in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-14(10-15-6-3-2-4-7-15)12-20-21-18(22)13-23-17-9-5-8-16(19)11-17/h2-12H,13H2,1H3,(H,21,22)/b14-10+,20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSGHYMWBSRTIG-TZXDKGFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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